molecular formula C12H16F2O2 B8077589 6-(2,6-Difluorophenoxy)hexan-1-ol

6-(2,6-Difluorophenoxy)hexan-1-ol

Cat. No.: B8077589
M. Wt: 230.25 g/mol
InChI Key: UDENLPLZCOATFQ-UHFFFAOYSA-N
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Description

6-(2,6-Difluorophenoxy)hexan-1-ol is a fluorinated alcohol featuring a hexanol backbone substituted with a 2,6-difluorophenoxy group. While direct studies on its physicochemical or biological properties are sparse in the provided evidence, its structural analogs and derivatives highlight the significance of the 2,6-difluorophenoxy motif in medicinal and synthetic chemistry.

Properties

IUPAC Name

6-(2,6-difluorophenoxy)hexan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16F2O2/c13-10-6-5-7-11(14)12(10)16-9-4-2-1-3-8-15/h5-7,15H,1-4,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDENLPLZCOATFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)OCCCCCCO)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16F2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Functional Group Variants: Thiol vs. Alcohol

Compound: 6-(2,6-Difluorophenoxy)hexane-1-thiol (CAS: 885949-95-1)

  • Key Differences : Replaces the hydroxyl (-OH) group with a thiol (-SH) moiety.
  • Implications :
    • Thiols exhibit higher acidity (pKa ~10) compared to alcohols (pKa ~16–19), enhancing reactivity in nucleophilic or redox reactions .
    • Thiols are prone to oxidation, forming disulfides, which may limit stability in formulations compared to the alcohol derivative.
  • Applications: No specific uses are cited, but thiols are often utilized in metal coordination or as intermediates in organosulfur chemistry.

Structural Isomers: Fluorine Positioning and Backbone Modifications

Compound: Pamapimod (6-(2,4-difluorophenoxy)-8-methylpyridopyrimidinone)

  • Key Differences: Fluorine substituents at the 2,4-positions on the phenoxy ring versus 2,6-positions in the target compound. Pyridopyrimidinone core vs. hexanol backbone.
  • Implications: The 2,4-difluorophenoxy group in pamapimod contributes to kinase inhibition (e.g., p38 MAP kinase), suggesting that fluorine positioning influences target selectivity . The rigid heterocyclic framework of pamapimod contrasts with the flexible hexanol chain, which may alter bioavailability or binding kinetics.

Compound : 5-Hexen-1-ol, 6,6-difluoro (CAS: 136103-92-9)

  • Key Differences: Features a terminal alkene and geminal difluoro groups at C6 vs. the saturated hexanol chain and 2,6-difluorophenoxy group.

Comparative Data Table

Compound Name Molecular Formula Functional Groups Fluorine Positions Key Structural Features Applications References
6-(2,6-Difluorophenoxy)hexan-1-ol C12H15F2O2 Phenoxy ether, primary alcohol 2,6 (phenoxy) Linear hexanol chain Discontinued (no specific use)
6-(2,6-Difluorophenoxy)hexane-1-thiol C12H15F2OS Phenoxy ether, thiol 2,6 (phenoxy) Thiol group reactivity Organosulfur chemistry
Pamapimod C17H19F2N5O3 Pyridopyrimidinone, hydroxyethyl 2,4 (phenoxy) Heterocyclic kinase inhibitor Anti-inflammatory
DHODH Inhibitor (Example 23) C17H17F2N5O3 Pyrazole, triazinone 2,6 (phenoxy) Enzyme inhibition Autoimmune disease therapy
5-Hexen-1-ol, 6,6-difluoro C6H10F2O Alcohol, alkene 6,6 (geminal) Terminal double bond Synthetic intermediate

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